2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Brand Name: Vulcanchem
CAS No.: 129090-35-3
VCID: VC21212601
InChI: InChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16)
SMILES: CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine

CAS No.: 129090-35-3

Cat. No.: VC21212601

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine - 129090-35-3

Specification

CAS No. 129090-35-3
Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
IUPAC Name 2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
Standard InChI InChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16)
Standard InChI Key WGODGFXCRIJNLS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2
Canonical SMILES CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2

Introduction

Structural Characteristics and Identification

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is characterized by its distinct molecular architecture featuring a pyridine ring with multiple functional groups. The compound is identified by the following parameters:

ParameterInformation
CAS Number129090-35-3
Molecular FormulaC₁₂H₁₀N₄
Molecular Weight210.23 g/mol
IUPAC Name2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
InChIInChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16)
InChIKeyWGODGFXCRIJNLS-UHFFFAOYSA-N
SMILESCC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2

The structural composition includes an amino group at the C-2 position, a cyano group at C-3, a methyl substituent at C-6, and a 4-pyridyl group at C-5 of the pyridine ring. This arrangement creates a bipyridine system with functionalization that contributes to its chemical reactivity and potential biological activities .

Structural Relationship to Similar Compounds

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine belongs to a family of 2-amino-3-cyanopyridine derivatives. A closely related analog is 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine (CAS: 129090-38-6), which differs only by having an ethyl group instead of a methyl group at the C-6 position . This structural similarity allows for comparative studies of structure-activity relationships in biological systems.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine are instrumental in understanding its behavior in various chemical reactions and biological systems.

Computed Properties

PropertyValue
XLogP31.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area75.6 Ų
Heavy Atom Count16
Complexity276
Covalently-Bonded Unit Count1

These properties indicate that the compound has moderate lipophilicity (XLogP3 = 1.7), suggesting potential for membrane permeability while maintaining sufficient water solubility. The hydrogen bonding capabilities (1 donor, 4 acceptors) contribute to its ability to interact with biological targets .

Spectroscopic Properties

Spectroscopic data provides crucial information for compound identification and structural analysis. For 2-amino-3-cyanopyridine derivatives, characteristic spectral features include:

  • IR spectroscopy: Bands typically observed at approximately 3400-3300 cm⁻¹ (NH₂ stretching), 2200-2190 cm⁻¹ (C≡N stretching), and 1660-1650 cm⁻¹ (aromatic C=N stretching) .

  • ¹H NMR spectroscopy: The amino group protons typically appear as a broad singlet around 6.9-7.3 ppm, while the aromatic protons show characteristic patterns in the 7.0-9.0 ppm range. The methyl group protons appear as a singlet at approximately 2.1-2.3 ppm .

Synthesis Methods

The synthesis of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine and related derivatives has been achieved through various methods, with one-pot multicomponent reactions representing the most efficient approaches.

One-Pot Microwave-Assisted Synthesis

A highly efficient method for synthesizing 2-amino-3-cyanopyridine derivatives involves the one-pot condensation of malononitrile, aromatic aldehyde, methyl ketone, and ammonium acetate under microwave irradiation without solvent . This environmentally friendly approach offers several advantages:

AdvantageDescription
Reaction Time7-9 minutes compared to hours with conventional heating
Yield72-86% depending on substituents
Environmental ImpactSolvent-free conditions align with green chemistry principles
WorkupSimple purification by recrystallization from ethanol

The general reaction scheme can be represented as:

ArCHO + RCOCH₃ + CN₂CH₂ + NH₄OAc → 2-amino-3-cyano-6-R-5-Ar-pyridine

When 4-pyridinecarboxaldehyde is used as the aromatic aldehyde and acetone as the methyl ketone, the reaction yields 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine .

Mechanism of Formation

The reaction proceeds through a series of condensation, addition, and cyclization steps:

  • Initial condensation between the aromatic aldehyde and malononitrile forms an arylidene malononitrile intermediate

  • Reaction of the methyl ketone with ammonium acetate generates an enamine

  • Michael addition of the enamine to the arylidene malononitrile

  • Cyclization through nucleophilic attack of the amino group on the nitrile

  • Aromatization to yield the final 2-amino-3-cyanopyridine product

This mechanism explains the high efficiency of the reaction and the good yields obtained, particularly under microwave conditions that accelerate each step of the process.

Chemical Reactivity

The diverse functional groups in 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine allow for various chemical transformations, making it a versatile building block in organic synthesis.

Reactivity of Functional Groups

Each functional group in the molecule exhibits distinct reactivity patterns:

  • Amino Group (C-2): Serves as a nucleophilic center for various transformations:

    • Can undergo acylation, alkylation, or diazotization reactions

    • Participates in cyclization reactions to form fused heterocycles

  • Cyano Group (C-3): Acts as a versatile functional handle:

    • Can be hydrolyzed to carboxylic acid or amide

    • Participates in cycloaddition reactions

    • Serves as an electrophilic site for nucleophilic additions

  • Pyridine Nitrogen Atoms: Both the parent pyridine and the 4-pyridyl substituent can:

    • Undergo N-oxidation

    • Act as nucleophiles in alkylation reactions

    • Coordinate with metal ions to form complexes

These reactive sites enable the compound to serve as an intermediate in the synthesis of more complex heterocyclic systems with potential pharmaceutical applications.

Biological Activities and Applications

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine and related 2-amino-3-cyanopyridine derivatives have demonstrated diverse biological activities that make them promising candidates for pharmaceutical development.

Antimicrobial Properties

Research indicates that the compound may exhibit antimicrobial effects against various pathogens. The specific molecular features that contribute to this activity include:

  • The planar aromatic structure that may intercalate with DNA

  • The cyano group that can interact with key enzymatic targets

  • The amino group that can form hydrogen bonds with protein residues

Enzyme Inhibition

2-Amino-3-cyanopyridines have been identified as inhibitors of various enzymes, including IKK-β (IκB kinase beta), which plays a crucial role in the NF-κB signaling pathway. This pathway is implicated in inflammation, immune response, and cancer progression . The specific interaction between 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine and enzyme targets involves:

  • Hydrogen bonding interactions through the amino and cyano groups

  • π-π stacking interactions involving the pyridine rings

  • Potential metal coordination through the nitrogen atoms

Research Findings and Comparative Studies

Research on 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine and structurally related compounds provides insights into structure-activity relationships and potential applications.

Structure-Activity Relationships

Comparative studies between 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine and related derivatives such as 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine reveal important structure-activity relationships:

  • The size of the alkyl substituent at C-6 (methyl vs. ethyl) can influence the compound's biological activity and selectivity

  • The position of the pyridyl nitrogen in the 5-aryl substituent significantly affects binding to biological targets

  • The presence of electron-donating or electron-withdrawing groups on the aryl substituent modulates the electronic properties and consequently the biological activity

Anticancer Activity Studies

Recent research has explored the potential anticancer activity of 2-amino-3-cyanopyridine derivatives. In a study of structurally related compounds, several derivatives exhibited significant cytotoxicity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines . The molecular mechanisms proposed for these activities include:

  • Inhibition of specific kinases involved in cell proliferation

  • Interaction with DNA through intercalation

  • Disruption of protein-protein interactions critical for cancer cell survival

Further investigations are needed to fully evaluate the anticancer potential of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine specifically.

Future Directions and Ongoing Research

The unique structure and promising biological activities of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine suggest several avenues for future research:

Medicinal Chemistry Optimization

Structure-based drug design approaches could lead to optimized derivatives with enhanced potency and selectivity. Potential modifications include:

  • Introduction of additional substituents on the pyridine rings to modulate electronic properties

  • Exploration of bioisosteric replacements for the cyano or amino groups

  • Development of prodrug approaches to improve pharmacokinetic properties

Novel Synthetic Applications

As a versatile synthetic intermediate, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine could be utilized in the construction of more complex heterocyclic systems with potential applications in:

  • Pharmaceutical development

  • Agrochemical research

  • Material science, particularly in coordination chemistry and photophysical applications

Computational Studies

Computational approaches could further elucidate the structure-activity relationships and binding modes of this compound with various biological targets. Molecular docking, molecular dynamics simulations, and quantum chemical calculations could provide insights into:

  • Preferred binding conformations

  • Key interactions with target proteins

  • Electronic properties that contribute to biological activity

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